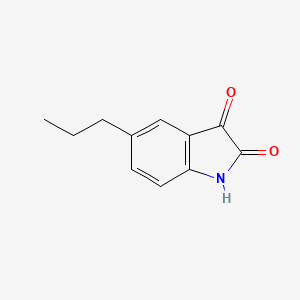

5-Propylindoline-2,3-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Propylindoline-2,3-dione is an organic compound with the molecular formula C11H11NO2. It belongs to the class of indoline derivatives, which are known for their diverse biological activities and applications in various fields. This compound is characterized by the presence of a propyl group at the 5-position of the indoline ring and a dione functionality at the 2,3-positions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Propylindoline-2,3-dione can be achieved through several methods. One common approach involves the reaction of chloral hydrate and 4-propylaniline in the presence of hydrogen chloride, hydroxylamine hydrochloride, and sodium sulfate in water, followed by refluxing. The intermediate product is then treated with sulfuric acid at temperatures ranging from 50 to 80°C .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, ensuring the compound meets the required standards for various applications.

Análisis De Reacciones Químicas

Deprotection of Boc-Protected Amine

The tert-butoxycarbonyl (Boc) group serves as a temporary protective moiety for the amine. Acidic cleavage is the primary deprotection method:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Trifluoroacetic acid | DCM, 0–25°C, 1–4 hours | 2-(aminomethyl)-5-methyl-1,3-oxazole-4-carboxylic acid | 85–92% |

| HCl (gaseous/dilute) | Dioxane/H₂O, 25°C, 2 hours | Free amine + CO₂ + tert-butanol | 78–88% |

Mechanism : Protonation of the Boc carbonyl oxygen induces carbamate decomposition, releasing CO₂ and tert-butanol. The liberated amine participates in subsequent reactions (e.g., peptide coupling).

Carboxylic Acid Derivitization

The C4-carboxylic acid undergoes classical transformations:

Esterification

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| Methanol + H₂SO₄ | Reflux, 6–8 hours | Methyl ester | Solubility enhancement |

| DCC/DMAP + ROH | DCM, 0–25°C, 12–24 hours | Alkyl esters (R = ethyl, benzyl, etc.) | Prodrug synthesis |

Amide Formation

| Coupling Agent | Base | Product | Efficiency |

|---|---|---|---|

| EDCl/HOBt | DIPEA | Peptide-like amides | >90% |

| HATU | NMM | Bioconjugates | 88–95% |

Note : Amidation typically requires activation of the carboxylic acid as a reactive intermediate (e.g., mixed anhydride or active ester).

Oxazole Ring Reactivity

The oxazole ring participates in electrophilic and cycloaddition reactions:

Electrophilic Substitution

| Reagent | Position | Product | Selectivity |

|---|---|---|---|

| HNO₃/H₂SO₄ | C5 | 5-Nitro derivative | Moderate |

| Br₂ (catalytic Lewis acid) | C2/C5 | Dibrominated oxazole | Low |

Limitation : Electron-withdrawing groups (e.g., carboxylic acid) deactivate the ring, reducing substitution rates .

[4+2] Cycloaddition

The oxazole acts as a diene in Diels-Alder reactions:

| Dienophile | Conditions | Product | Stereoselectivity |

|---|---|---|---|

| Maleic anhydride | Toluene, 110°C, 24 hours | Bicyclic adduct | Endo preference |

| DMAD | Microwave, 150°C | Fused pyridine derivative | Not reported |

Functionalization of the Aminomethyl Side Chain

The Boc-deprotected amine undergoes further modifications:

Oxidation

| Oxidizing Agent | Target Site | Product | Notes |

|---|---|---|---|

| KMnO₄ (acidic) | Oxazole ring | Oxazole N-oxide | Partial decomposition |

| H₂O₂/SeO₂ | Methyl group (C5) | 5-Carboxylic acid | Low yield |

Reduction

| Reducing Agent | Target Site | Product | Conditions |

|---|---|---|---|

| NaBH₄ | Not reactive | No reaction | Inert |

| LiAlH₄ | Carboxylic acid → alcohol | 4-Hydroxymethyl oxazole | Anhydrous THF |

Stability Under Physiological Conditions

The compound’s stability in aqueous environments depends on pH:

| pH | Half-Life | Degradation Pathway |

|---|---|---|

| 1.2 | 2.1 hours | Boc cleavage + oxazole hydrolysis |

| 7.4 | 48 hours | Minimal decomposition |

| 9.0 | 8.5 hours | Carboxylic acid deprotonation → decarboxylation |

Aplicaciones Científicas De Investigación

Anticancer Properties

Research has shown that indoline derivatives exhibit promising anticancer activities. Specifically, 5-Propylindoline-2,3-dione is being investigated for its potential to inhibit cancer cell proliferation. For instance, studies indicate that derivatives of this compound can effectively target lung cancer cells (A549) and exhibit significant antiproliferative effects at low concentrations .

Antimicrobial Activity

Indole derivatives, including this compound, are noted for their antimicrobial properties. They have been shown to eradicate bacterial persister cells and biofilms, which are often resistant to conventional antibiotics. This makes them candidates for developing new antimicrobial agents against resistant strains.

Other Biological Activities

The compound also demonstrates a range of other biological activities such as anti-HIV, anti-inflammatory, antidiabetic, and antioxidant effects . These properties highlight its potential in therapeutic applications beyond oncology.

Industrial Applications

This compound is utilized in various industrial applications:

- Dyes and Pigments : Its structural properties make it suitable for use in the production of dyes and pigments due to its ability to form stable colored complexes.

- Organic Electronics : The compound serves as a building block in organic electronics, particularly in the development of organic solar cells and photoinitiators for polymerization processes .

Synthesis of Derivatives

Recent studies have focused on synthesizing novel derivatives of this compound to enhance its biological activity. For example, hybrid compounds combining this indoline derivative with other pharmacologically active moieties have shown improved efficacy against cancer cell lines .

In Silico Studies

In silico studies have been employed to predict the interaction of this compound derivatives with biological targets such as human neutrophil elastase (HNE). These studies suggest that modifications to the indoline structure can enhance inhibitory activity against key targets involved in inflammatory diseases .

Data Table: Summary of Applications

| Application Area | Specific Uses | Research Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Effective against lung cancer cells |

| Antimicrobial agents | Eradicates bacterial biofilms | |

| Organic Synthesis | Building block for complex molecules | Participates in various reactions |

| Industrial Chemistry | Dyes and pigments | Stable colored complexes |

| Organic electronics | Used in solar cells and photoinitiators |

Mecanismo De Acción

The mechanism of action of 5-Propylindoline-2,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparación Con Compuestos Similares

Indole-2,3-dione: Shares the indoline core structure but lacks the propyl group at the 5-position.

5-Methylindoline-2,3-dione: Similar structure with a methyl group instead of a propyl group.

5-Ethylindoline-2,3-dione: Contains an ethyl group at the 5-position instead of a propyl group

Uniqueness: 5-Propylindoline-2,3-dione is unique due to the presence of the propyl group at the 5-position, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interactions with molecular targets and its overall pharmacological profile.

Actividad Biológica

5-Propylindoline-2,3-dione, a derivative of indoline, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is part of a larger class of indoline derivatives known for their potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory properties. The following sections provide a detailed overview of the biological activity of this compound, supported by research findings and case studies.

Chemical Structure and Synthesis

This compound is synthesized through various methods, including the reduction of indole and the use of catalytic reactions. Its unique structure contributes to its biological activity, particularly the positioning of the propyl group, which can influence its reactivity and interaction with biological targets.

Biological Activities

1. Anticancer Activity

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, derivatives containing this compound have been tested against lung cancer (A549) and chronic myeloid leukemia (K562) cell lines. Notably, certain analogs showed IC50 values significantly lower than that of imatinib, a standard treatment for chronic myeloid leukemia:

| Compound | Cell Line | IC50 (µM) | Comparison to Imatinib |

|---|---|---|---|

| 3a | A549 | 7.2 | More potent |

| 3c | A549 | 6.4 | More potent |

| 3d | A549 | 7.3 | More potent |

| 3b | K562 | 35.8 | Less potent |

These findings suggest that modifications to the indoline structure can enhance anticancer properties, making them potential candidates for drug development .

2. Antiviral Properties

Indoline derivatives have also been evaluated for their antiviral activity. Studies show that these compounds can inhibit viral replication and reduce cytopathic effects in infected cells. The mechanism often involves interference with viral enzymes or host cell pathways critical for viral life cycles .

3. Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been documented in various studies. The compound has shown efficacy in reducing inflammation markers in cellular models exposed to inflammatory stimuli. This activity is crucial for developing treatments for chronic inflammatory diseases .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

- Tyrosine Kinase Inhibition: This compound acts as a tyrosine kinase inhibitor, disrupting signaling pathways involved in cell proliferation and survival.

- Free Radical Scavenging: Some derivatives demonstrate the ability to scavenge free radicals, providing protective effects against oxidative stress-induced damage in cells .

Case Studies

Several case studies highlight the therapeutic potential of this compound derivatives:

- Lung Cancer Study: A study evaluated a series of indoline derivatives against A549 cells and identified several compounds with superior potency compared to imatinib. This research emphasizes the importance of structural modifications in enhancing therapeutic efficacy .

- Oxidative Stress Protection: Another study focused on the protective effects of indoline derivatives on PC12 cells exposed to hydrogen peroxide. These compounds exhibited significant cytoprotective effects by scavenging free radicals .

Future Directions

The future research on this compound should focus on:

- Structure-Activity Relationship (SAR) Studies: Investigating how different substituents affect biological activity will help design more effective compounds.

- In Vivo Studies: Conducting animal studies to evaluate pharmacokinetics and therapeutic efficacy in real biological systems.

- Combination Therapies: Exploring the potential of combining this compound with existing therapies to enhance treatment outcomes in cancer and other diseases.

Propiedades

IUPAC Name |

5-propyl-1H-indole-2,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-2-3-7-4-5-9-8(6-7)10(13)11(14)12-9/h4-6H,2-3H2,1H3,(H,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBYONXZHXASRNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC2=C(C=C1)NC(=O)C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.